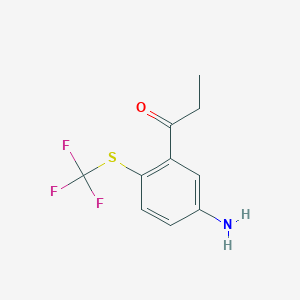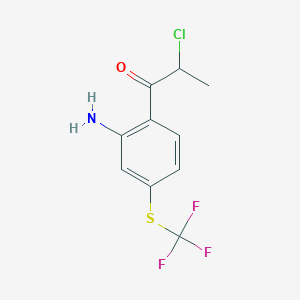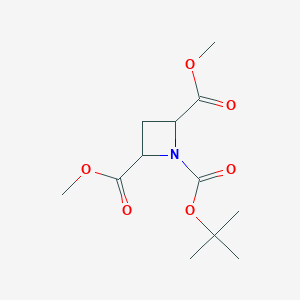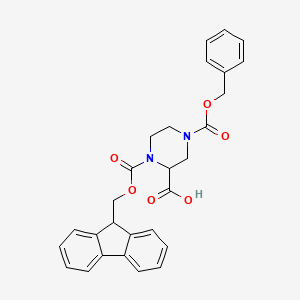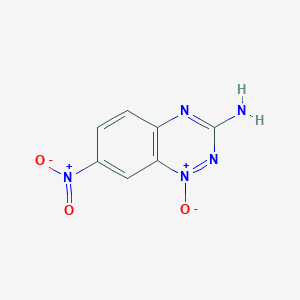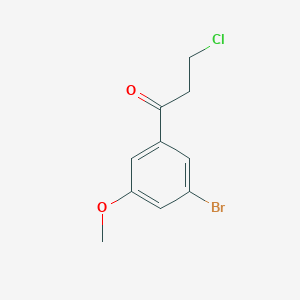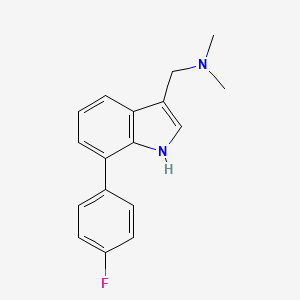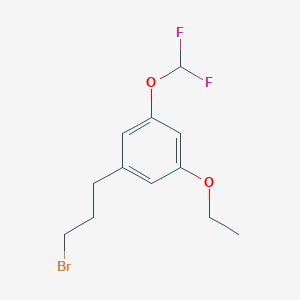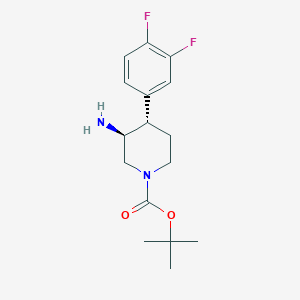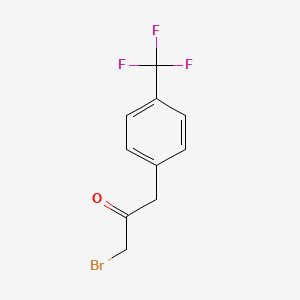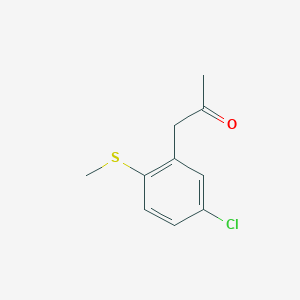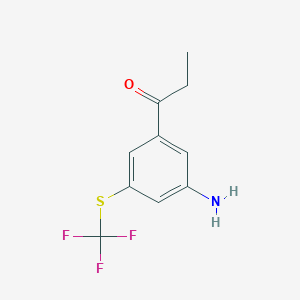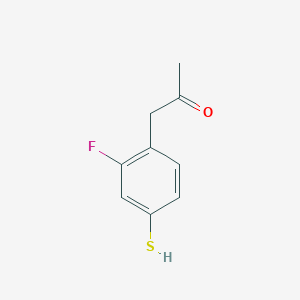
Dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester is a complex organic compound with the molecular formula C32H55NO4 and a molecular weight of 517.7834 This compound is characterized by its ester functional group, which is derived from dodecanoic acid and a substituted phenyl group
Méthodes De Préparation
The synthesis of dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester typically involves esterification reactions. One common method involves the reaction of dodecanoic acid with 4-dodecanamidomethyl-2-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanoic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in studies involving lipid metabolism and enzyme interactions due to its ester and amide functionalities.
Mécanisme D'action
The mechanism of action of dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester involves its interaction with biological membranes and enzymes. The ester and amide groups can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of proteins and lipids. These interactions can lead to changes in membrane permeability and enzyme activity, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester include other dodecanoic acid derivatives such as:
- Dodecanoic acid, 4-methoxy-2-methylbutyl ester
- Dodecanoic acid, methyl ester
- Lauric acid (dodecanoic acid)
Compared to these compounds, this compound is unique due to its specific ester and amide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
101831-70-3 |
|---|---|
Formule moléculaire |
C32H55NO4 |
Poids moléculaire |
517.8 g/mol |
Nom IUPAC |
[4-[(dodecanoylamino)methyl]-2-methoxyphenyl] dodecanoate |
InChI |
InChI=1S/C32H55NO4/c1-4-6-8-10-12-14-16-18-20-22-31(34)33-27-28-24-25-29(30(26-28)36-3)37-32(35)23-21-19-17-15-13-11-9-7-5-2/h24-26H,4-23,27H2,1-3H3,(H,33,34) |
Clé InChI |
LXMZJNLZSXKQCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)CCCCCCCCCCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


